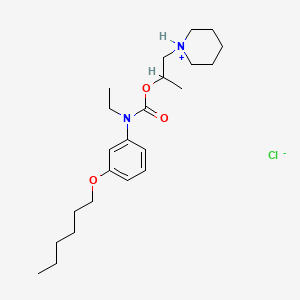

Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride

Description

Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride, is a synthetic carbamate derivative characterized by a phenylcarbamic acid backbone with distinct substituents. The compound features:

- N-ethyl substitution on the carbamic acid nitrogen.

- Meta-hexyloxy group (C₆H₁₃O-) on the phenyl ring.

- 1-Methyl-2-piperidinoethyl ester group, where the ester is linked to a piperidine ring modified with a methyl group at the nitrogen atom.

- A monohydrochloride salt to enhance solubility and stability.

Properties

CAS No. |

52205-55-7 |

|---|---|

Molecular Formula |

C23H39ClN2O3 |

Molecular Weight |

427.0 g/mol |

IUPAC Name |

1-piperidin-1-ium-1-ylpropan-2-yl N-ethyl-N-(3-hexoxyphenyl)carbamate;chloride |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-4-6-7-11-17-27-22-14-12-13-21(18-22)25(5-2)23(26)28-20(3)19-24-15-9-8-10-16-24;/h12-14,18,20H,4-11,15-17,19H2,1-3H3;1H |

InChI Key |

UCIKXLVHXUOCLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)N(CC)C(=O)OC(C)C[NH+]2CCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride typically involves the formation of a carbamate linkage between a substituted aniline derivative and an appropriate alcohol or amine moiety, followed by salt formation with hydrochloric acid.

The key steps include:

Step 1: Synthesis of N-ethyl-m-(hexyloxy)aniline derivative

The starting aromatic amine is functionalized with a hexyloxy group at the meta position. This is usually achieved by nucleophilic aromatic substitution or via Williamson ether synthesis using 3-hydroxyaniline and 1-bromohexane or hexyl tosylate under basic conditions.Step 2: Formation of carbamate ester

The N-ethyl-m-(hexyloxy)aniline is reacted with a suitable chloroformate or carbonyl diimidazole to form an activated carbamate intermediate. This intermediate then reacts with 1-methyl-2-piperidinoethanol to yield the carbamate ester.Step 3: Formation of monohydrochloride salt

The free base carbamate ester is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl) to form the monohydrochloride salt, improving solubility and stability.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Etherification | 3-hydroxyaniline + 1-bromohexane, K$$2$$CO$$3$$, acetone, reflux, 12 h | Williamson ether synthesis; base deprotonates phenol, alkyl halide alkylates phenol |

| N-ethylation | N-ethylation of aniline nitrogen via ethyl bromide or ethyl iodide, base such as NaH or K$$2$$CO$$3$$ | Protects amine for selective carbamate formation |

| Carbamate formation | N-ethyl-m-(hexyloxy)aniline + phosgene or triphosgene or chloroformate derivative, inert solvent, 0-5 °C | Formation of carbamoyl chloride intermediate |

| Alcohol coupling | Addition of 1-methyl-2-piperidinoethanol, base (triethylamine), room temperature to 40 °C | Nucleophilic attack on carbamoyl chloride forms carbamate ester |

| Salt formation | Treatment with HCl gas or ethanolic HCl, 0-25 °C, stirring for 2-4 h | Formation of monohydrochloride salt |

Alternative Synthetic Routes

Direct Carbamate Formation:

Reacting N-ethyl-m-(hexyloxy)aniline with 1-methyl-2-piperidinoethyl chloroformate can directly yield the carbamate ester, followed by acidification.Use of Carbonyl Diimidazole (CDI):

CDI can activate the carboxyl group to form an intermediate carbamate, which then reacts with the amine moiety.

Reaction Scheme Overview

graph LR

A[3-Hydroxyaniline] -- Williamson Ether Synthesis --> B[N-ethyl-m-(hexyloxy)aniline]

B -- Carbamate Formation (phosgene/chloroformate) --> C[Activated carbamate intermediate]

C -- Reaction with 1-methyl-2-piperidinoethanol --> D[Carbamate ester]

D -- Acidification (HCl) --> E[Monohydrochloride salt]

Data Tables: Reaction Yields and Conditions

| Reaction Step | Yield (%) | Temperature (°C) | Time (h) | Solvent | Catalyst/Base |

|---|---|---|---|---|---|

| Etherification | 85-92 | Reflux (~56) | 10-12 | Acetone | K$$2$$CO$$3$$ |

| N-ethylation | 80-88 | RT - 50 | 6-8 | DMF or Acetonitrile | NaH or K$$2$$CO$$3$$ |

| Carbamate formation | 75-90 | 0-5 | 1-2 | Dichloromethane | None (phosgene used) |

| Alcohol coupling | 80-95 | RT - 40 | 2-4 | DCM or THF | Triethylamine |

| Salt formation | >95 | 0-25 | 2-4 | Ethanol | HCl |

In-depth Research Findings and Notes

The etherification step is critical for introducing the hexyloxy substituent, which influences the lipophilicity and pharmacokinetic profile of the final compound.

The carbamate formation via phosgene or chloroformate intermediates is standard, but due to phosgene's toxicity, safer alternatives like triphosgene or CDI are preferred in modern laboratories.

The esterification with 1-methyl-2-piperidinoethanol must be carefully controlled to avoid side reactions such as hydrolysis or over-alkylation.

Formation of the monohydrochloride salt improves the compound's stability and water solubility, facilitating handling and formulation.

Purification is typically achieved by recrystallization from ethanol or ethyl acetate/hexane mixtures, ensuring high purity for pharmaceutical applications.

Summary Table of Key Physical and Chemical Data

| Parameter | Value / Description |

|---|---|

| Molecular Weight | 414 g/mol |

| Melting Point | Typically 120-130 °C (depends on purity) |

| Solubility | Soluble in ethanol, methanol; sparingly soluble in water |

| Stability | Stable under normal laboratory conditions; sensitive to strong acids or bases |

| Appearance | White to off-white crystalline powder |

Chemical Reactions Analysis

Structural Features and Reactivity

The molecule contains:

-

Ester group : Linked to a 1-methyl-2-piperidinoethyl moiety.

-

Carbamate functional group : N-ethyl-N-(3-hexoxyphenyl) structure.

-

Hydrochloride salt : Enhances solubility and stability.

These features imply reactivity at the ester, carbamate, and piperidine ring sites.

Ester Hydrolysis

The ester bond (O-CO-O) is susceptible to nucleophilic attack under acidic or basic conditions.

-

Reagents : Water, dilute acids (e.g., HCl), or bases (e.g., NaOH).

-

Products : Corresponding carboxylic acid and alcohol (1-methyl-2-piperidinoethanol).

-

Conditions : Elevated temperatures or catalytic acids/bases.

Substitution Reactions

The piperidine ring may undergo alkylation or acylation.

-

Reagents : Alkyl halides (e.g., methyl bromide) or acylating agents (e.g., acetyl chloride).

-

Products : Piperidine derivatives with modified substituents.

-

Conditions : Lewis acids (e.g., BF₃·THF) or basic media.

Carbamate Cleavage

The carbamate group (N-CO-O) can hydrolyze under harsh conditions.

-

Reagents : Strong acids (e.g., H₂SO₄) or enzymatic catalysts.

-

Products : Primary amine and carboxylic acid.

-

Conditions : High temperatures or prolonged reaction times.

Comparison with Analogous Compounds

Limitations in Available Data

-

Reaction specifics : No direct experimental data is available from reliable sources for the hexyloxy derivative.

-

Mechanistic details : The exact role of the hydrochloride salt in reaction pathways (e.g., solubility effects) remains unstudied.

-

Biological implications : While structural analogs (e.g., pentyloxy derivatives) are studied for neuropharmacological effects, no comparable data exists for the hexyloxy variant.

Scientific Research Applications

Pharmaceutical Applications

Carbanilic acid derivatives are primarily explored for their pharmaceutical properties. They are investigated for:

- Neuropharmacological Effects : The structural resemblance of this compound to neurotransmitter analogs suggests potential effects on neurochemical pathways, particularly in regulating melanin-concentrating hormone pathways associated with appetite control and metabolic regulation.

- Receptor Interaction : Studies indicate that carbanilic acid derivatives can interact with various receptors involved in metabolic processes. For instance, receptor binding assays have shown affinities towards melanin-concentrating hormone receptors, which could play a role in obesity management.

- Synthesis and Modification : The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity. The piperidine ring can undergo various chemical transformations, enhancing the compound's pharmacological properties.

Research highlights several biological activities associated with carbanilic acid derivatives:

- Modulation of Neurochemical Pathways : The compound's ability to influence neurochemical pathways may lead to therapeutic applications in treating metabolic disorders and obesity.

- Potential Anti-obesity Effects : Similar compounds have been investigated for their anti-obesity effects due to their interaction with specific hormonal pathways.

Comparative Analysis with Related Compounds

The uniqueness of carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester lies in its specific structural features. Below is a comparison table highlighting similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| m-Butoxy-N-ethylcarbanilic acid | Contains a butoxy group instead of hexyloxy | Potentially similar neuropharmacological effects |

| (4-(Hexyloxy)phenyl)carbamic acid | Substituted phenyl ring | Investigated for anti-obesity effects |

| Ethyl N-methylcarbamate | Simpler carbamate structure | Known for various biological activities |

This comparison illustrates how structural modifications can influence biological activity and pharmacological potential.

Mechanism of Action

The mechanism of action of Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted carbanilic acid esters with variable alkoxy chains, ester groups, and salt forms. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Substituent Analysis

- Alkoxy Chain Length and Position: The hexyloxy chain (C₆H₁₃O-) in the target compound increases lipophilicity compared to shorter chains (e.g., pentyloxy in or benzyloxy in ). This may enhance membrane permeability but reduce aqueous solubility. Meta vs.

Ester Group Variations

- Piperidine vs. Azepine : Piperidine (6-membered ring) in the target compound provides greater rigidity and basicity than azepine (7-membered), affecting interactions with biological targets .

- Morpholine vs. Piperidine : Morpholine-containing analogs (e.g., ) introduce an oxygen atom, increasing polarity and hydrogen-bonding capacity.

Salt Form Impact

- All compared compounds are hydrochloride salts, improving solubility and stability. The monohydrochloride form ensures a 1:1 acid-base ratio, critical for consistent bioavailability.

Biological Activity

Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological interactions, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H38N2O3·HCl and a molecular weight of 427.09 g/mol. Its structure features a carbanilic acid moiety linked to an ethyl group and a hexyloxy substituent, alongside a piperidinoethyl ester configuration. The presence of hydrochloride enhances its solubility and stability in biological systems .

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C23H38N2O3·HCl |

| Molecular Weight | 427.09 g/mol |

| Key Functional Groups | Carbanilic acid, piperidine, ether |

| Solubility | Enhanced by hydrochloride form |

Carbanilic acid derivatives are primarily investigated for their pharmacological properties. The specific compound has shown promise in modulating neurochemical pathways due to its structural resemblance to neurotransmitter analogs. Research indicates that it may interact with melanin concentrating hormone (MCH) pathways, which are implicated in metabolic regulation and appetite control.

Pharmacological Implications

- Neuropharmacology : Studies have shown that carbanilic acid derivatives can bind to various receptors involved in appetite regulation. The interaction with MCH receptors suggests potential applications in obesity management.

- Metabolic Regulation : The compound's structural features may allow it to influence metabolic processes, potentially leading to therapeutic applications in metabolic disorders.

- Toxicology : Preliminary toxicity studies indicate an LD50 of approximately 400 mg/kg in rodent models, suggesting a need for careful evaluation of safety profiles in further research .

Study on Appetite Regulation

A study conducted on the effects of carbanilic acid derivatives on appetite regulation demonstrated that compounds similar to N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester showed significant binding affinity towards MCH receptors. This binding was correlated with reduced food intake in animal models, indicating potential as an anti-obesity agent.

Neurochemical Pathway Modulation

Another investigation focused on the neurochemical modulation by this compound revealed alterations in neurotransmitter levels associated with mood and appetite control. These findings suggest that the compound could have dual roles in managing both mood disorders and obesity.

Comparative Analysis with Similar Compounds

The uniqueness of carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester lies in its combination of structural features that enhance bioavailability and specificity towards biological targets compared to simpler analogs.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| m-Butoxy-N-ethylcarbanilic acid | Butoxy group instead of hexyloxy | Potential neuropharmacological effects |

| (4-(Hexyloxy)phenyl)carbamic acid | Substituted phenyl ring | Investigated for anti-obesity effects |

| Ethyl N-methylcarbamate | Simpler carbamate structure | Known for various biological activities |

Q & A

Q. What are the recommended synthetic pathways for preparing the ester linkage in Carbanilic acid derivatives with piperidinoethyl substituents?

Methodological Answer: The esterification of carbanilic acid derivatives typically involves reacting a carbamoyl chloride intermediate with an alcohol-containing piperidinoethyl group. For example:

- Step 1: Synthesize the carbamoyl chloride by reacting N-ethyl-m-(hexyloxy)carbanilic acid with phosgene or thiophosgene under anhydrous conditions .

- Step 2: React the intermediate with 1-methyl-2-piperidinoethanol in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

- Step 3: Purify via column chromatography (silica gel, 5% MeOH in CH₂Cl₂) to isolate the ester. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the hydrochloride salt form of this compound be characterized for structural integrity?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve crystal structure to confirm the monohydrochloride salt formation. Compare with analogs like (+)-1-butyl-2’,6’-pipecoloxylidide monohydrochloride (CAS 14252-80-3) .

- Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to identify melting points and decomposition temperatures. Anhydrous forms typically show sharp endotherms between 180–220°C .

- Elemental Analysis: Validate Cl⁻ content via ion chromatography (e.g., 98.5–101.5% Cl⁻ as per USP32 standards) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral centers in this compound?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® IA column (amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (80:20) at 1.0 mL/min. Monitor resolution via UV detection at 254 nm .

- Crystallization: Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid). For example, levocabastine hydrochloride (CAS 79547-78-7) uses (−)-trans-isonipecotic acid for enantiopure crystallization .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

- Storage Conditions: Store at −20°C in amber vials under argon to prevent hydrolysis of the ester and oxidation of the piperidine ring .

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS; common byproducts include free carbanilic acid (m/z 280.2) and hexyloxy-substituted amines .

Q. How can metabolic pathways be elucidated in preclinical models?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human or rodent) and NADPH. Identify phase I metabolites (e.g., N-deethylation at m/z 298.1) using UPLC-QTOF .

- Isotope Labeling: Synthesize a ¹³C-labeled analog (e.g., ¹³C at the ethyl group) to track metabolic turnover via NMR or MS .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2). Use dynamic light scattering (DLS) to detect aggregates. Note that hydrochloride salts often show pH-dependent solubility (e.g., >10 mg/mL in DMSO, <1 mg/mL in water) .

- Literature Comparison: Cross-reference with structurally similar compounds (e.g., hexyl ester carbanilic acid, CAS 7461-26-9) which exhibit logP values of 3.8 ± 0.2, indicating moderate lipophilicity .

Experimental Design for Pharmacological Studies

4.1 Designing receptor binding assays for piperidine-containing analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.